molecular formula C21H21Sb B11955248 Stibine, tris(2-methylphenyl)- CAS No. 23822-15-3

Stibine, tris(2-methylphenyl)-

Cat. No.: B11955248
CAS No.: 23822-15-3
M. Wt: 395.2 g/mol
InChI Key: LDXFCCZPPSEDCI-UHFFFAOYSA-N
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Description

Tris(2-methylphenyl)stibine is an organoantimony compound characterized by the presence of three 2-methylphenyl groups attached to a central antimony atom. This compound is part of the broader class of triarylstibines, which are known for their applications in coordination chemistry due to their ability to act as ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-methylphenyl)stibine can be synthesized through the reaction of antimony trichloride with 2-methylphenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:

    Preparation of Grignard Reagent: 2-methylbromobenzene is reacted with magnesium in anhydrous ether to form 2-methylphenylmagnesium bromide.

    Formation of Tris(2-methylphenyl)stibine: Antimony trichloride is added to the Grignard reagent under an inert atmosphere, resulting in the formation of tris(2-methylphenyl)stibine.

Industrial Production Methods: While specific industrial production methods for tris(2-methylphenyl)stibine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tris(2-methylphenyl)stibine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form antimony(V) derivatives.

    Substitution: It can participate in substitution reactions where one or more of the 2-methylphenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Substitution: Reagents such as halogens or other electrophiles can be used under controlled conditions.

Major Products:

    Oxidation Products: Antimony(V) compounds with different substituents.

    Substitution Products: Compounds where one or more 2-methylphenyl groups are replaced by other functional groups.

Scientific Research Applications

Tris(2-methylphenyl)stibine has several applications in scientific research:

Mechanism of Action

The mechanism by which tris(2-methylphenyl)stibine exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing the electronic and steric properties of the resulting complexes. This coordination can alter the reactivity and stability of the metal center, thereby affecting the overall reaction pathway .

Comparison with Similar Compounds

    Triphenylstibine: Similar in structure but with phenyl groups instead of 2-methylphenyl groups.

    Tris(2-methoxyphenyl)stibine: Contains methoxy groups, leading to different electronic properties.

    Tris(2-bromophenyl)stibine: Bromine substituents introduce different reactivity patterns.

Uniqueness: Tris(2-methylphenyl)stibine is unique due to the presence of the 2-methylphenyl groups, which provide distinct steric and electronic effects compared to other triarylstibines. These effects can influence the compound’s reactivity and its ability to form stable complexes with metals .

Properties

CAS No.

23822-15-3

Molecular Formula

C21H21Sb

Molecular Weight

395.2 g/mol

IUPAC Name

tris(2-methylphenyl)stibane

InChI

InChI=1S/3C7H7.Sb/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3;

InChI Key

LDXFCCZPPSEDCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[Sb](C2=CC=CC=C2C)C3=CC=CC=C3C

Origin of Product

United States

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